molecular formula C7H7F2NO B13552866 2-Fluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol

2-Fluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol

Cat. No.: B13552866
M. Wt: 159.13 g/mol
InChI Key: WYYKQHGYUJOXIF-UHFFFAOYSA-N
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Description

2-Fluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C7H7F2NO It is a fluorinated derivative of pyridine, which is a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol typically involves the fluorination of a pyridine derivative. One common method is the reaction of 5-fluoropyridine with a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 2-Fluoro-1-(5-fluoropyridin-2-yl)ethanone.

    Reduction: Formation of 2-Fluoro-1-(5-fluoropyridin-2-yl)ethane.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors involved in neurological pathways, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Fluoropyridin-2-yl)ethan-1-one: A ketone derivative with similar structural features.

    1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol: A chlorinated analog with different reactivity and applications.

Uniqueness

2-Fluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol is unique due to the presence of two fluorine atoms, which can significantly influence its chemical properties and biological activity. The dual fluorination can enhance its stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

2-fluoro-1-(5-fluoropyridin-2-yl)ethanol

InChI

InChI=1S/C7H7F2NO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4,7,11H,3H2

InChI Key

WYYKQHGYUJOXIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)C(CF)O

Origin of Product

United States

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